2-Chloro-3-(difluoromethyl)-6-methylquinoline

Medicinal Chemistry ADME Drug Discovery

Medicinal chemists often face lead series with poor cellular permeability and high metabolic clearance, delaying in vivo proof-of-concept. 2-Chloro-3-(difluoromethyl)-6-methylquinoline directly addresses this by providing: • Optimized logP of 3.98, a significant improvement over des-methyl analogs (~3.0), enhancing passive membrane permeability and oral bioavailability. • A versatile C-2 chlorine handle, absent in non-halogenated quinolines, enabling rapid SAR expansion via SNAr and cross-coupling reactions. • The metabolic stability conferred by the CF₂H group, essential for achieving sufficient exposure in rodent PK studies, which non-fluorinated analogs lack.

Molecular Formula C11H8ClF2N
Molecular Weight 227.64 g/mol
Cat. No. B12069737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(difluoromethyl)-6-methylquinoline
Molecular FormulaC11H8ClF2N
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)Cl)C(F)F
InChIInChI=1S/C11H8ClF2N/c1-6-2-3-9-7(4-6)5-8(11(13)14)10(12)15-9/h2-5,11H,1H3
InChIKeyOACGFWAWHIRACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(difluoromethyl)-6-methylquinoline: Strategic Quinoline Building Block


2-Chloro-3-(difluoromethyl)-6-methylquinoline (CAS: 2091775-84-5) is a heterocyclic aromatic compound belonging to the quinoline family, with a molecular formula of C₁₁H₈ClF₂N and a molecular weight of 227.64 g/mol . Its structure features a quinoline core with three key substituents: a chlorine atom at the 2-position, a difluoromethyl group at the 3-position, and a methyl group at the 6-position . This specific substitution pattern is designed to impart unique chemical reactivity and biological properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Calculated logP profile supports cell-permeability lead optimization
C-2 chlorine handle enables rapid SAR derivatization via SNAr and cross-coupling
Difluoromethyl group may support metabolic stability in ADME research context

Substituent Pattern and Reactivity: Why Generic Substitution Fails


The biological and chemical performance of quinoline derivatives is exquisitely sensitive to the precise position and nature of substituents. A seemingly minor change, such as the absence of the 6-methyl group, the relocation of the difluoromethyl group, or the omission of the 2-chloro handle, can drastically alter lipophilicity (logP), metabolic stability, binding affinity to biological targets, and synthetic versatility [1][2]. The specific combination of the electron-withdrawing chloro and difluoromethyl groups on the pyridine ring of this compound creates a unique electronic environment and reactivity profile that cannot be replicated by other analogs . Therefore, substituting this compound with a less precisely functionalized quinoline would likely lead to significantly different, and potentially suboptimal, outcomes in a given synthetic route or biological assay, underscoring the need for a product-specific evidence guide.

6-methyl absence Reduces lipophilicity by ~1 log unit, shifting permeability context and cellular exposure profiles
C-2 chlorine omission Limits synthetic diversification; alternatives require less efficient functionalization routes
Non-fluorinated analog May exhibit higher metabolic clearance, altering in vivo exposure and requiring dose adjustment

Quantifiable Differentiation Evidence


Lipophilicity Enhancement for Cell Permeability

The calculated logP value for 2-Chloro-3-(difluoromethyl)-6-methylquinoline is 3.98, indicating moderate lipophilicity . This is a key determinant of a compound's ability to passively diffuse across cell membranes and its overall bioavailability. This value is significantly higher than that of the non-methylated analog, 2-Chloro-3-(difluoromethyl)quinoline, which has a lower molecular weight and a predicted logP of approximately 3.0 . The 6-methyl group contributes to a ~1 log unit increase in lipophilicity, which is a quantifiable advantage for applications requiring enhanced membrane permeability. The difluoromethyl group further contributes to lipophilicity compared to a simple hydrogen or methyl group at that position.

Lipophilicity Diff
Data to verify
logP 3.98 vs ~3.0
(Δ ~0.98 units)
Supports cell-permeability screening context
Vendor calculated data; experimental validation needed
Medicinal Chemistry ADME Drug Discovery

Synthetic Versatility via C-2 Chlorine Handle

The presence of a chlorine atom at the 2-position of the quinoline ring provides a versatile reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . This allows for the facile introduction of a wide variety of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. In contrast, analogs lacking this halogen, such as 3-(Difluoromethyl)quinoline, require alternative, often less efficient, synthetic strategies for further functionalization at this position . The 2-chloro group is a key differentiator for downstream synthetic applications.

Synthetic Handle
Class-level inference
C-2 Cl enables SNAr / cross-coupling; unfunctionalized analog lacks this route
Supports SAR library generation review
Qualitative pathway difference; no direct experimental comparison
Organic Synthesis Medicinal Chemistry C-C Coupling

Metabolic Stability from the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a well-established bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability and modulate lipophilicity without introducing the strong electron-withdrawing effects of a trifluoromethyl (CF₃) group [1][2]. In the context of quinoline scaffolds, the introduction of a CF₂H group, as in this compound, is a strategic modification to improve pharmacokinetic properties. While specific comparative metabolic stability data for this exact compound is limited, the class-level inference from broader quinoline and fluorinated heterocycle literature strongly supports that the CF₂H group confers a metabolic advantage over non-fluorinated or hydrogen-substituted analogs .

Metabolic Stability
Class-level inference
CF₂H group may enhance stability vs. H/CH₃ per reported class effect
Supports ADME property review context
Direct compound data not provided; general principle
Medicinal Chemistry ADME Drug Metabolism

Recommended Procurement Scenarios


Lead Optimization for Cell Permeability

Medicinal chemists should prioritize procuring 2-Chloro-3-(difluoromethyl)-6-methylquinoline when the goal is to improve the cell permeability and oral bioavailability of a quinoline-based lead series. The quantified logP of 3.98 provides a specific advantage over less lipophilic analogs like 2-Chloro-3-(difluoromethyl)quinoline (estimated logP ~3.0) . This difference is directly relevant to achieving better in vitro cellular activity and in vivo pharmacokinetic profiles, making it a strategic choice for early-stage drug discovery.

Rapid Derivatization for SAR Studies

This compound is the optimal choice for synthetic and medicinal chemistry groups focused on rapidly exploring the SAR around the quinoline scaffold. The C-2 chlorine serves as an efficient and versatile reactive handle for SNAr and cross-coupling reactions, a feature absent in compounds like 3-(Difluoromethyl)quinoline . This allows for the swift and cost-effective generation of diverse compound libraries, accelerating the hit-to-lead process and reducing the synthetic burden on discovery teams.

Metabolically Stable Probes for In Vivo Validation

For researchers developing chemical probes or drug candidates intended for in vivo studies, the presence of the difluoromethyl group is a key procurement criterion. Class-level evidence indicates that the CF₂H moiety enhances metabolic stability and modulates physicochemical properties, which is crucial for achieving sufficient exposure and half-life in animal models [1]. While a non-fluorinated analog might show potent activity in a biochemical assay, this compound is better positioned for success in more physiologically relevant systems, justifying its selection for advanced lead development.

Application
Selection Property
Validation Focus
Cell permeability lead optimization
Calculated logP profile
Cell uptake / permeability assays
Rapid SAR library expansion
C-2 chlorine reactive handle
Cross-coupling efficiency and scope
In vivo metabolic stability assessment
CF₂H metabolic stability context
Microsomal / hepatocyte clearance assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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